molecular formula C5H5IO2 B14270307 5-Iodopenta-2,4-dienoic acid CAS No. 137918-71-9

5-Iodopenta-2,4-dienoic acid

Cat. No.: B14270307
CAS No.: 137918-71-9
M. Wt: 224.00 g/mol
InChI Key: GNAUFYNLVSWKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodopenta-2,4-dienoic acid is an organic compound characterized by the presence of an iodine atom attached to a pentadienoic acid backbone This compound is a derivative of penta-2,4-dienoic acid, which features conjugated double bonds at positions 2 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodopenta-2,4-dienoic acid typically involves the iodination of penta-2,4-dienoic acid. One common method is the electrophilic addition of iodine to the diene system. This reaction can be carried out under mild conditions using iodine (I2) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Iodopenta-2,4-dienoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols or amines, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding iodinated carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of penta-2,4-dienoic acid or other reduced products.

Common Reagents and Conditions

    Substitution: Thiols or amines in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of thiolated or aminated derivatives.

    Oxidation: Formation of iodinated carboxylic acids.

    Reduction: Formation of penta-2,4-dienoic acid.

Scientific Research Applications

5-Iodopenta-2,4-dienoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodopenta-2,4-dienoic acid involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The conjugated diene system allows for interactions with enzymes and receptors, potentially modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Penta-2,4-dienoic acid: The parent compound without the iodine atom.

    2-Hydroxypenta-2,4-dienoic acid: A hydroxylated derivative with different chemical properties.

    5-Phenylpenta-2,4-dienoic acid: A phenyl-substituted derivative with unique reactivity.

Uniqueness

5-Iodopenta-2,4-dienoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications, offering different reactivity patterns compared to its non-iodinated counterparts.

Properties

CAS No.

137918-71-9

Molecular Formula

C5H5IO2

Molecular Weight

224.00 g/mol

IUPAC Name

5-iodopenta-2,4-dienoic acid

InChI

InChI=1S/C5H5IO2/c6-4-2-1-3-5(7)8/h1-4H,(H,7,8)

InChI Key

GNAUFYNLVSWKOB-UHFFFAOYSA-N

Canonical SMILES

C(=CC(=O)O)C=CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.